2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one
Overview
Description
2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.77 g/mol . This compound is known for its unique structure, which includes a chloro group, a methanesulfonyl group, and an indole moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Condensation: Hydrazines or hydroxylamines, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation with hydrogen peroxide would yield a sulfone.
Scientific Research Applications
2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one: Similar structure but lacks the methyl group on the indole ring.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline moiety instead of an indole moiety.
Uniqueness
2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one is unique due to the presence of both the chloro and methanesulfonyl groups, which confer distinct reactivity and biological activity. The methyl group on the indole ring also influences its chemical properties and interactions with biological targets .
Properties
IUPAC Name |
2-chloro-1-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-10-6-9(12(15)7-13)3-4-11(10)14(8)18(2,16)17/h3-4,6,8H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKAOPPPSIZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144392 | |
Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-73-9 | |
Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852388-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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